Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate
CAS No.:
Cat. No.: VC16500980
Molecular Formula: C11H13F3N4O3
Molecular Weight: 306.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F3N4O3 |
|---|---|
| Molecular Weight | 306.24 g/mol |
| IUPAC Name | tert-butyl (NE)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
| Standard InChI | InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |
| Standard InChI Key | JLMUJVVPAITXSJ-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)/N=C(\NC(=O)C(F)(F)F)/N1C=CC=N1 |
| Canonical SMILES | CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Framework
The systematic IUPAC name, tert-butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate, reflects its structural complexity. The molecule comprises:
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A tert-butyloxycarbonyl (Boc) protecting group.
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A pyrazole ring substituted at the 1-position.
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A trifluoroacetyl-imino moiety linked to the carbamate backbone .
The InChIKey (JLMUJVVPAITXSJ-UHFFFAOYSA-N) and InChI string provide unambiguous identifiers for computational and regulatory purposes .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data confirm the structure:
| NMR Type | Key Signals (δ, ppm) |
|---|---|
| ¹H NMR | 9.24 (s, 1H), 8.28 (dd, J = 2.8 Hz, 1H), 7.72 (dd, J = 1.6 Hz, 1H), 1.51 (s, 9H) |
| ¹³C NMR | 164.1 (q, J = 38.7 Hz), 149.1, 115.9 (q, J = 287.4 Hz), 85.3, 27.9 (3C) |
The ¹³C NMR spectrum highlights the quadrupolar coupling of the trifluoroacetyl group and the Boc tertiary carbon .
Synthesis and Purification
Preparative Methodology
The compound is synthesized via a two-step protocol:
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Formation of tert-butyl-(amino(1H-pyrazol-1-yl)methylene)carbamate: Pyrazole reacts with a Boc-protected carbamate precursor.
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Trifluoroacetylation: Treatment with trifluoroacetic anhydride (TFAA) introduces the trifluoroacetyl-imino group .
The reaction proceeds in dichloromethane at ambient temperature, yielding a colorless solid after recrystallization .
Optimization and Yield
Key parameters influencing yield include:
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Solvent Choice: Dichloromethane and THF are optimal for solubility.
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Temperature: Reactions conducted at 0°C minimize side products.
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Stoichiometry: Equimolar TFAA ensures complete acetylation .
Physical and Chemical Properties
Thermal Stability and Solubility
| Property | Value |
|---|---|
| Melting Point | 120–125°C |
| Solubility | Acetone, chloroform, THF |
| Storage Conditions | -20°C in airtight containers |
The compound exhibits moderate hygroscopicity, necessitating desiccated storage .
Reactivity Profile
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Guanidinylation: The trifluoroacetyl-imino group acts as an electrophile, enabling nucleophilic attack by amines to form guanidines.
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Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, yielding primary amines .
Applications in Organic Synthesis
Guanidine Functionalization
As a guanidinylation reagent, this compound facilitates the synthesis of:
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Pharmaceutical Intermediates: Antiviral and anticancer agents requiring guanidine motifs.
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Peptide Mimetics: Stabilization of secondary structures via arginine-like side chains .
Comparative Efficacy
Compared to traditional reagents (e.g., PyBOP), it offers:
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Enhanced Solubility: Compatibility with polar aprotic solvents.
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Lower Epimerization Risk: Mild reaction conditions preserve stereochemistry .
Bulk orders qualify for discounted pricing, though lead times may extend to 1–2 weeks .
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